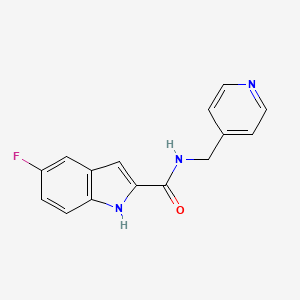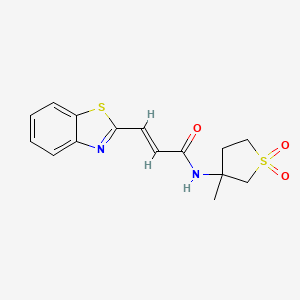
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained popularity in the research industry due to its potential in the field of medicine. This compound has shown promising results in treating various medical conditions, including pain, anxiety, and inflammation.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves the activation of the CB1 and CB2 receptors in the brain and peripheral tissues. This activation leads to the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain, anxiety, and inflammation. 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response.
Biochemical and Physiological Effects
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been shown to produce various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been shown to produce minimal sedation and motor impairment, making it a promising candidate for the treatment of medical conditions without producing unwanted side effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for more precise and accurate studies of the cannabinoid system in the body. However, one of the limitations of using 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide is its potential for abuse and dependence, which can make it difficult to obtain and control in lab settings.
Future Directions
There are several future directions for the research of 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide. One potential direction is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity for the CB1 and CB2 receptors. Another direction is the investigation of the potential therapeutic applications of 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide in the treatment of various medical conditions, such as pain, anxiety, and inflammation. Additionally, there is a need for further research on the safety and potential side effects of 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide, as well as its potential for abuse and dependence.
Synthesis Methods
The synthesis of 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves the reaction of 5-fluoroindole-2-carboxylic acid with pyridine-4-ylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2,2,2-trifluoro-N-methyl-N-(4-pyridinyl)acetamide to yield 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide.
Scientific Research Applications
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various medical conditions. Studies have also shown that 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has a high affinity for the cannabinoid CB1 and CB2 receptors, which are involved in the regulation of pain, anxiety, and inflammation.
properties
IUPAC Name |
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-12-1-2-13-11(7-12)8-14(19-13)15(20)18-9-10-3-5-17-6-4-10/h1-8,19H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLESFWSGLDMGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydroindol-1-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470304.png)
![4-[3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7470312.png)




![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)
![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)